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Introduction to KCa1.1 Channels
The large-conductance calcium-activated potassium channel, KCa1.1, also known as the BK

channel (Big Potassium), is a crucial regulator of cellular excitability.[1] Encoded by the

KCNMA1 gene, these channels are unique in their dual activation by both intracellular calcium

(Ca2+) and membrane depolarization.[2] This dual-sensing capability allows KCa1.1 channels

to act as a negative feedback mechanism, linking increases in intracellular calcium to

membrane hyperpolarization by facilitating potassium efflux.[1]

Structurally, KCa1.1 channels are tetramers of the pore-forming α-subunit, which can associate

with auxiliary β and γ subunits that modulate their function and pharmacology.[3] This

modularity contributes to the diverse physiological roles of KCa1.1 channels throughout the

body, including the regulation of smooth muscle tone, neurotransmitter release, and neuronal

excitability.[1] Given their widespread influence, KCa1.1 channels have emerged as a

significant, albeit challenging, therapeutic target for a range of conditions.

KCa1.1 Channel Pharmacology
The pharmacological modulation of KCa1.1 channels involves two primary strategies: activation

(opening) and inhibition (blocking). A diverse array of natural and synthetic compounds has

been identified that can selectively target these channels, offering valuable tools for research

and potential therapeutic applications.
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KCa1.1 Channel Activators (Openers)
KCa1.1 channel activators promote the open state of the channel, leading to membrane

hyperpolarization and a decrease in cellular excitability. This has therapeutic implications for

conditions characterized by hyperexcitability, such as epilepsy, overactive bladder, and certain

vascular disorders.

Notable Activators:

NS1619: A synthetic opener that activates KCa1.1 channels and has been shown to induce

vasodilation.[4] It is also known to have off-target effects, including inhibition of L-type

calcium channels.[5]

BMS-204352 (MaxiPost): A potent KCa1.1 channel opener that advanced to clinical trials for

the treatment of acute ischemic stroke.[6][7] Despite showing neuroprotective effects in

preclinical models, it failed to demonstrate superior efficacy compared to placebo in Phase III

trials.[6][7] It also exhibits activity as a KCNQ channel opener.

Andolast: A KCa1.1 activator that has been investigated for the treatment of asthma.[1]

KCa1.1 Channel Inhibitors (Blockers)
KCa1.1 channel inhibitors prevent the flow of potassium ions, leading to membrane

depolarization and increased cellular excitability. These compounds are valuable research tools

for studying the physiological roles of KCa1.1 and have potential therapeutic applications in

conditions where increased cellular activity is desired.

Notable Inhibitors:

Iberiotoxin (IbTX): A peptide toxin isolated from the venom of the scorpion Buthus tamulus. It

is a highly potent and selective blocker of KCa1.1 channels.[8]

Paxilline: A tremorgenic mycotoxin produced by the fungus Penicillium paxilli.[9][10] It is a

potent inhibitor of KCa1.1 channels but also has off-target effects, including the inhibition of

the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[10]

Tetraethylammonium (TEA): A non-specific potassium channel blocker that also inhibits

KCa1.1 channels, although with lower potency and selectivity compared to peptide toxins.[8]
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Data Presentation
The following tables summarize the quantitative data for key KCa1.1 channel modulators,

providing a comparative overview of their potency.

Table 1: KCa1.1 Channel Activators

Compound EC50/Kd
Cell Type/Assay
Condition

Reference(s)

NS1619 3.6 µM

Induces decrease in

mitochondrial

membrane potential

[9]

BMS-204352 392 nM
HEK293 cells, -48.4

mV
[11]

Andolast Less potent --- [1]

Table 2: KCa1.1 Channel Inhibitors
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Compound IC50/Ki
Cell Type/Assay
Condition

Reference(s)

Iberiotoxin ~2 nM

High conductance

Ca2+-activated K+

channel

[10]

Iberiotoxin ~250 pM

Single channel

recordings, bovine

aortic smooth muscle

[3]

Paxilline 1.9 nM (Ki)
α-subunit expressing

oocytes
[7]

Paxilline 15 ± 2 nM
KCa1.1 transfected

HEK293 cells
[12]

Paxilline 36 ± 6 nM

Rheumatoid arthritis

fibroblast-like

synoviocytes

[12]

Tetraethylammonium

(TEA)
Low potency Non-specific blocker [8]

KCa1.1 Channel Signaling Pathways
The function of KCa1.1 channels is intricately linked to various intracellular signaling cascades.

Understanding these pathways is crucial for elucidating the physiological roles of the channel

and for predicting the broader effects of its pharmacological modulation.

Calcium Signaling Pathway
The primary signaling pathway regulating KCa1.1 is the intracellular calcium concentration. An

influx of calcium through voltage-gated calcium channels or release from intracellular stores

leads to the activation of KCa1.1, resulting in membrane hyperpolarization. This forms a

negative feedback loop that regulates calcium entry and cellular excitability.
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KCa1.1 activation by intracellular calcium.

PI3K/Akt and MAPK Signaling Pathways
Recent studies have implicated KCa1.1 channels in the modulation of the PI3K/Akt and

MAPK/ERK signaling pathways. These pathways are central to cell proliferation, survival, and

migration. For instance, inhibition of KCa1.1 has been shown to lead to sustained

phosphorylation of Akt.[13] Furthermore, KCa1.1 has been linked to the regulation of ERK1/2

phosphorylation.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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